molecular formula C3H9Cl2F3N2 B1449332 (3,3,3-Trifluoropropyl)hydrazine dihydrochloride CAS No. 1446322-01-5

(3,3,3-Trifluoropropyl)hydrazine dihydrochloride

Cat. No.: B1449332
CAS No.: 1446322-01-5
M. Wt: 201.02 g/mol
InChI Key: NYHLBAMZRLASKV-UHFFFAOYSA-N
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Description

(3,3,3-Trifluoropropyl)hydrazine dihydrochloride is a useful research compound. Its molecular formula is C3H9Cl2F3N2 and its molecular weight is 201.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

(3,3,3-Trifluoropropyl)hydrazine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is a hydrazine derivative characterized by the presence of a trifluoropropyl group. Its chemical structure can be denoted as follows:

  • Molecular Formula : C₃H₇F₃N₂·2HCl
  • CAS Number : 53839792

This compound's unique trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.

Hydrazines, including this compound, are known to exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Hydrazine derivatives have been shown to act as inhibitors of various enzymes, including histone deacetylases (HDACs). For instance, studies have indicated that hydrazide-based compounds can inhibit class I HDACs with nanomolar potency, leading to apoptosis in cancer cells .
  • Anticancer Activity : The compound has been investigated for its anticancer properties. Research indicates that hydrazine derivatives can induce cell cycle arrest and apoptosis in cancer cell lines by modulating key signaling pathways .
  • Oxidative Stress Induction : Some studies suggest that the cytotoxicity of hydrazines may be linked to oxidative stress mechanisms, which can lead to cellular damage and death .

Table 1: Biological Activity Summary

StudyTargetIC50 (μM)Mechanism
Plk14.4Enzyme Inhibition
HDAC<0.1Apoptosis Induction
Various Cancer Cell LinesVaries (up to 243 μM)Cell Cycle Arrest

Case Studies

  • Anticancer Studies : A study examined the effects of various hydrazine derivatives on cancer cell lines. It was found that this compound exhibited significant cytotoxicity against leukemia cells while sparing normal cells. The mechanism was attributed to selective inhibition of HDACs and subsequent induction of apoptosis .
  • Structural Optimization : Research focusing on the structural optimization of hydrazine derivatives revealed that modifications in the substituent groups significantly impacted their biological activity. The incorporation of trifluoromethyl groups enhanced lipophilicity and cellular uptake, leading to improved efficacy against specific cancer types .

Properties

IUPAC Name

3,3,3-trifluoropropylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F3N2.2ClH/c4-3(5,6)1-2-8-7;;/h8H,1-2,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHLBAMZRLASKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNN)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446322-01-5
Record name (3,3,3-trifluoropropyl)hydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To benzyl 2-(3,3,3-trifluoropropyl)hydrazinecarboxylate (1.7 g, 6.49 mmol, 1 eq.) in a mixture of EtOH (30 mL) were added Pd/C (1.0 g) and HCl (12 N, 2.0 mL). The mixture was charged with H2 (60 psi), stirred at rt for 1 h, filtered, and concentrated to give (3,3,3-trifluoropropyl)hydrazine dihydrochloride (1.07 g) as a yellow solid. LRMS (M+H) m/z 129.1.
Name
benzyl 2-(3,3,3-trifluoropropyl)hydrazinecarboxylate
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.